2-{4-bromo-3-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide
Overview
Description
2-{4-bromo-3-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H16BrN3O5 and its molecular weight is 446.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.02733 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of compounds related to 2-{4-bromo-3-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide has been explored, focusing on their antimicrobial properties. For instance, the synthesis and evaluation of newer Schiff bases and Thiazolidinone derivatives have demonstrated significant antibacterial and antifungal activities. These compounds are synthesized through a series of reactions starting from esterification and hydrazination, leading to the creation of N-(substituted benzylidiene) derivatives and their cyclization with thioglycolic acid to yield Thiazolidinone derivatives with potential antimicrobial applications (N. Fuloria, S. Fuloria, & R. Gupta, 2014).
Antioxidant Properties
Bromophenol derivatives, structurally similar to the queried compound, have been isolated from marine sources like the red alga Rhodomela confervoides. These compounds exhibit potent scavenging activity against DPPH radicals, indicating their potential as natural antioxidants. This antioxidant property suggests a role in food and pharmaceutical applications for preventing oxidative damage (Ke-kai Li, Xiao‐Ming Li, J. Gloer, & Bin-gui Wang, 2012).
Hypoglycemic Activity
Research into the hypoglycemic activity of derivatives structurally related to this compound has shown promising results. Novel derivatives have been synthesized and evaluated in animal models, demonstrating significant hypoglycemic effects. This research opens avenues for the development of new therapeutic agents for diabetes management (Anna Pratima G. Nikaljea, Sagar Choudharia, & H. Une, 2012).
Anticancer and Antioxidant Activities
Derivatives of bromophenols, akin to the chemical of interest, have been synthesized and shown to possess significant antioxidant and anticancer activities. These activities have been validated through cellular level evaluations, highlighting the therapeutic potential of these compounds in drug development for cancer treatment and as antioxidants (Hui Dong, Li Wang, Meng Guo, Dimitrios Stagos, Antonis Giakountis, V. Trachana, Xiukun Lin, Yankai Liu, & Mingfei Liu, 2022).
Properties
IUPAC Name |
2-[4-bromo-3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O5/c1-27-16-5-3-2-4-14(16)21-17(24)10-28-12-6-7-13(20)11(8-12)9-15-18(25)23-19(26)22-15/h2-9H,10H2,1H3,(H,21,24)(H2,22,23,25,26)/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPLXADKUWOORI-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2)Br)C=C3C(=O)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2)Br)/C=C\3/C(=O)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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